Cas no 23244-87-3 (Pyridine-2,4,5-triamine)

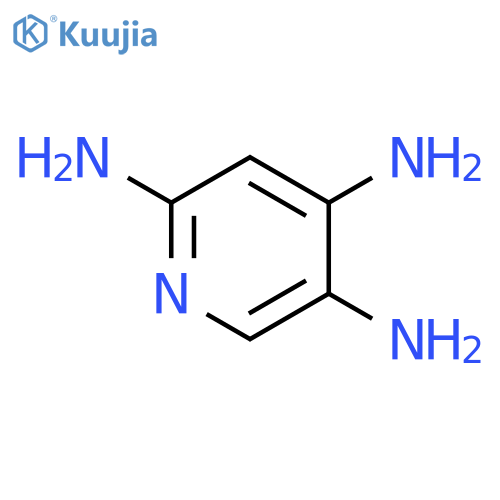

Pyridine-2,4,5-triamine structure

商品名:Pyridine-2,4,5-triamine

Pyridine-2,4,5-triamine 化学的及び物理的性質

名前と識別子

-

- Pyridine-2,4,5-triamine

- 2,4,5-Triamino-pyridine

- C5H8N4

- 2,4,5-Triaminopyridin

- 2,4,5-Triaminopyridine

- 3,4,6-triaminopyridine

- 2,4,5-Pyridinetriamine

- CZIIDUIQNLSXOJ-UHFFFAOYSA-N

- FCH881985

- 1532AB

- AB60253

- AX8041481

- ST2407548

- A4904

- 244T873

- DS-2301

- SCHEMBL2031613

- AKOS006302730

- H10391

- 23244-87-3

- AMY11005

- CS-0045945

- MFCD10697690

- SY114464

- FT-0649193

- DTXSID50618331

- AC-26688

- DB-019801

-

- MDL: MFCD10697690

- インチ: 1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9)

- InChIKey: CZIIDUIQNLSXOJ-UHFFFAOYSA-N

- ほほえんだ: N1C([H])=C(C(=C([H])C=1N([H])[H])N([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 124.074896g/mol

- ひょうめんでんか: 0

- XLogP3: -0.9

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 回転可能化学結合数: 0

- どういたいしつりょう: 124.074896g/mol

- 単一同位体質量: 124.074896g/mol

- 水素結合トポロジー分子極性表面積: 91Ų

- 重原子数: 9

- 複雑さ: 95

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 453.2±40.0 °C at 760 mmHg

- フラッシュポイント: 258.5±14.5 °C

- 屈折率: 1.766

- PSA: 90.95000

- LogP: 1.57180

Pyridine-2,4,5-triamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

Pyridine-2,4,5-triamine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyridine-2,4,5-triamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P999963-5mg |

Pyridine-2,4,5-triamine |

23244-87-3 | 5mg |

$ 70.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D953324-100mg |

2,4,5-Pyridinetriamine |

23244-87-3 | 95% | 100mg |

$175 | 2024-06-07 | |

| abcr | AB289047-250 mg |

2,4,5-Triaminopyridine; . |

23244-87-3 | 250 mg |

€351.60 | 2023-07-20 | ||

| Fluorochem | 222329-1g |

Pyridine-2,4,5-triamine |

23244-87-3 | 95% | 1g |

£357.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX756-1g |

Pyridine-2,4,5-triamine |

23244-87-3 | 97% | 1g |

3547.0CNY | 2021-08-03 | |

| Chemenu | CM170743-1g |

Pyridine-2,4,5-triamine |

23244-87-3 | 97% | 1g |

$402 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX756-100mg |

Pyridine-2,4,5-triamine |

23244-87-3 | 97% | 100mg |

858CNY | 2021-05-08 | |

| Fluorochem | 222329-5g |

Pyridine-2,4,5-triamine |

23244-87-3 | 95% | 5g |

£1066.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P843504-100mg |

Pyridine-2,4,5-triamine |

23244-87-3 | 97% | 100mg |

1,013.40 | 2021-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116585-250mg |

Pyridine-2,4,5-triamine |

23244-87-3 | 97% | 250mg |

¥2083.00 | 2023-11-21 |

Pyridine-2,4,5-triamine 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

23244-87-3 (Pyridine-2,4,5-triamine) 関連製品

- 54-96-6(Amifampridine)

- 452-58-4(pyridine-2,3-diamine)

- 461-88-1(pyridine-2,4-diamine)

- 462-08-8(Pyridin-3-amine)

- 320734-48-3(Pyridine-2,3,5-triamine)

- 38926-45-3(2,3,5,6-Pyridinetetramine)

- 695-34-1(Aminopicoline)

- 52559-11-2(Pyridine-2,3,4-triamine)

- 580-22-3(2-Aminoquinoline)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23244-87-3)Pyridine-2,4,5-triamine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):185.0/490.0